4-Morpholinobutanimidamide

Description

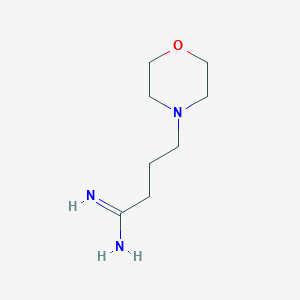

Structure

3D Structure

Properties

Molecular Formula |

C8H17N3O |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-morpholin-4-ylbutanimidamide |

InChI |

InChI=1S/C8H17N3O/c9-8(10)2-1-3-11-4-6-12-7-5-11/h1-7H2,(H3,9,10) |

InChI Key |

PNBQHGUQJREHCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 Morpholinobutanimidamide

Diverse Synthetic Routes to 4-Morpholinobutanimidamide Precursors

The synthesis of this compound invariably begins with the preparation of key precursors, primarily 4-morpholinobutanenitrile. A common and efficient method for the synthesis of this precursor is the nucleophilic substitution reaction between morpholine (B109124) and 4-chlorobutyronitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, thus driving the equilibrium towards the product.

Another key precursor is the corresponding imidate ester, which can be synthesized from 4-morpholinobutanenitrile via the Pinner reaction. wikipedia.org This acid-catalyzed reaction involves treating the nitrile with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride. wikipedia.org The resulting alkyl imidate salt, often referred to as a Pinner salt, is a versatile intermediate for the synthesis of the target amidine. wikipedia.org

| Precursor | Synthetic Method | Key Reagents | Reference |

| 4-Morpholinobutanenitrile | Nucleophilic Substitution | Morpholine, 4-Chlorobutyronitrile, Base (e.g., K2CO3) | organic-chemistry.org |

| Ethyl 4-morpholinobutanimidate hydrochloride (Pinner Salt) | Pinner Reaction | 4-Morpholinobutanenitrile, Ethanol, HCl | wikipedia.org |

Development and Optimization of Synthetic Pathways for this compound

The direct conversion of 4-morpholinobutanenitrile to this compound can be achieved through various methods. One established route involves the reaction of the nitrile with an amine, a process that can be catalyzed by ytterbium amides under solvent-free conditions. organic-chemistry.org

A more classical and widely used approach is the two-step synthesis proceeding through the Pinner salt. The isolated ethyl 4-morpholinobutanimidate hydrochloride can be subsequently treated with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org This method offers good control over the reaction and generally provides high yields of the final product. The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and purity of the this compound.

| Starting Material | Synthetic Pathway | Key Reagents/Conditions | Product | Reference |

| 4-Morpholinobutanenitrile | Direct Amination | Amine, Ytterbium amide catalyst, 100°C, solvent-free | This compound | organic-chemistry.org |

| Ethyl 4-morpholinobutanimidate hydrochloride | Amination | Ammonia or Amine | This compound | wikipedia.org |

Derivatization Strategies for Analogues and Functionalized Variants of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These derivatization strategies primarily target the amidine nitrogen atoms, the morpholine ring, and the butane (B89635) linker.

N-Substitution Reactions and Amidination Modifications

The nitrogen atoms of the amidine group are nucleophilic and can be readily functionalized through various substitution reactions.

N-Alkylation: The introduction of alkyl groups onto the amidine nitrogen can be achieved by reacting this compound with alkyl halides. rsc.orgechemi.commdpi.comstackexchange.com To facilitate this reaction, a strong base is often required to deprotonate the amidine, thereby increasing its nucleophilicity. echemi.comstackexchange.com Catalytic amounts of alkyl halides can also be employed in the presence of an alcohol to achieve selective N-alkylation. rsc.org

N-Arylation: The synthesis of N-aryl derivatives can be accomplished through copper-catalyzed N-arylation reactions with aryl halides or aryl boronic acids. nih.govnih.govorganic-chemistry.orgrsc.orgacs.org These reactions, often referred to as Buchwald-Hartwig or Chan-Lam couplings, provide a powerful tool for introducing aromatic moieties.

N-Acylation: Acyl groups can be introduced by reacting this compound with acyl chlorides or other acylating agents. acs.orgrsc.orgnih.govmdpi.com This leads to the formation of N-acyl amidines, which are valuable intermediates in organic synthesis. acs.orgrsc.orgnih.govmdpi.com

| Modification | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | N-Alkyl-4-morpholinobutanimidamide | rsc.orgechemi.commdpi.comstackexchange.com |

| N-Arylation | Aryl halide or Aryl boronic acid, Copper catalyst, Base | N-Aryl-4-morpholinobutanimidamide | nih.govnih.govorganic-chemistry.orgrsc.orgacs.org |

| N-Acylation | Acyl chloride, Base | N-Acyl-4-morpholinobutanimidamide | acs.orgrsc.orgnih.govmdpi.com |

Ring System Derivatization of the Morpholine Moiety

The morpholine ring, while generally stable, can be modified to introduce further structural diversity. e3s-conferences.orge3s-conferences.org

Catalytic Modification: The morpholine ring can be subjected to catalytic processes to introduce substituents. nih.govfrontiersin.orggoogle.com For instance, certain catalysts can facilitate the introduction of functional groups at various positions on the ring.

Ring-Opening and Functionalization: Under specific conditions, the morpholine ring can be opened to yield linear amino alcohol derivatives. nih.govgoogle.comresearchgate.net These intermediates can then be re-cyclized with different reagents to form novel heterocyclic systems or further functionalized in their acyclic form. Visible light-promoted oxidative ring-opening has emerged as a mild and efficient method for this transformation. google.com

Butane Chain Modifications and Extension

The four-carbon linker between the morpholine and amidine moieties can also be a target for modification.

Chain Homologation: The length of the alkyl chain can be extended or shortened to investigate the impact of the linker length on the compound's properties. chemrxiv.orgnih.gov This can be achieved by starting with different haloalkanenitriles in the initial synthesis of the precursor.

Functionalization of the Butane Chain: Introduction of substituents along the butane chain can be accomplished through various synthetic strategies, although this is often more complex and may require the synthesis of specifically functionalized precursors.

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Morpholinobutanimidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's carbon-hydrogen framework. For 4-Morpholinobutanimidamide, ¹H and ¹³C NMR would provide critical connectivity information.

In a hypothetical ¹H NMR spectrum, the protons of the morpholine (B109124) ring would likely appear as distinct multiplets due to their chemical and magnetic inequivalence. The protons on the carbons adjacent to the oxygen would be deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen. The butanimidamide (B92998) chain would exhibit characteristic signals for the methylene (B1212753) groups, with their chemical shifts influenced by the proximity to the morpholine nitrogen and the imidamide functional group. The N-H protons of the imidamide group would likely appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon of the C=N bond in the imidamide group would be significantly deshielded, appearing at a characteristic downfield shift. The carbons of the morpholine ring would show two distinct signals, reflecting the different chemical environments adjacent to the oxygen and nitrogen atoms. The methylene carbons of the butane (B89635) chain would also be resolved.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration |

| 1 | - | ~165.2 | - | - |

| 2 | ~2.31 | ~38.5 | t | 2H |

| 3 | ~1.75 | ~24.1 | p | 2H |

| 4 | ~2.45 | ~58.0 | t | 2H |

| 5, 9 | ~2.50 | ~53.7 | t | 4H |

| 6, 8 | ~3.68 | ~67.1 | t | 4H |

| NH (imidamide) | ~7.5 (broad) | - | s | 2H |

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and experimental conditions. t = triplet, p = pentet, s = singlet.

X-ray Crystallography for Crystalline State Structural Determination

A hypothetical crystal structure could reveal a chair conformation for the morpholine ring, which is its most stable form. The butanimidamide chain would likely adopt a staggered conformation to minimize steric hindrance. The planarity of the imidamide group could also be confirmed.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.88 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1085.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: This data is hypothetical and serves as an example of what might be obtained from an X-ray crystallographic analysis.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₈H₁₇N₃O) by providing a highly accurate mass measurement of the molecular ion.

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pattern of the molecule. The fragmentation would likely be initiated by cleavage of the bonds in the butanimidamide chain and the morpholine ring. Common fragmentation pathways could include the loss of the morpholine ring, cleavage of the C-C bonds in the butane chain, and fragmentation of the imidamide group. Analysis of these fragments provides valuable structural information that corroborates the data from other spectroscopic methods.

A plausible fragmentation pattern would involve the formation of a stable morpholinium ion and various fragments from the butanimidamide chain. The base peak in the spectrum could correspond to a particularly stable fragment.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.comnih.govyoutube.com These methods are excellent for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H, C-H, C=N, C-N, and C-O-C bonds. The N-H stretching vibrations of the imidamide group would appear as a broad band in the IR spectrum, typically in the range of 3300-3100 cm⁻¹. The C=N stretching vibration would give rise to a strong band around 1650 cm⁻¹. The C-O-C stretching of the morpholine ring would be observed in the fingerprint region, typically around 1115 cm⁻¹. researchgate.net

Raman spectroscopy would be particularly useful for observing the C=N double bond, as it is a highly polarizable bond. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Imidamide N-H | Stretch | ~3300-3100 (broad) | ~3300-3100 (weak) |

| Alkyl C-H | Stretch | ~2950-2850 | ~2950-2850 |

| Imidamide C=N | Stretch | ~1650 (strong) | ~1650 (strong) |

| Methylene C-H | Bend | ~1465 | ~1465 |

| Morpholine C-O-C | Asymmetric Stretch | ~1115 (strong) | ~1115 (weak) |

| Morpholine C-N | Stretch | ~1070 | ~1070 |

Note: Predicted frequencies are approximate and can be influenced by the molecular environment and physical state.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

As this compound itself is an achiral molecule, it would not exhibit a CD or ORD spectrum. The molecule does not possess a stereocenter, nor does it have any other elements of chirality. Therefore, chiroptical spectroscopy would not be an applicable technique for the stereochemical characterization of the parent compound. However, if a chiral center were to be introduced into the molecule, for example, by substitution on the butane chain or the morpholine ring, then CD and ORD could be powerful tools to determine the absolute configuration of the resulting enantiomers.

Computational Chemistry and Theoretical Investigations of 4 Morpholinobutanimidamide

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of 4-Morpholinobutanimidamide. These calculations provide a static, time-independent picture of the molecule, offering precise information about its geometry, orbital energies, and predicted spectroscopic characteristics.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional structure of this compound. This process seeks the lowest energy conformation on the potential energy surface. Due to the flexible butane (B89635) chain and the morpholine (B109124) ring, the molecule can exist in several conformations.

The morpholine ring typically adopts a chair conformation. stackexchange.comresearchgate.net The linkage of the butanimidamide (B92998) chain to the nitrogen of the morpholine ring can result in different spatial arrangements. The butanimidamide part of the molecule also possesses rotational freedom around its single bonds, leading to various possible conformers. High-level DFT calculations, for instance, using a basis set like 6-311+G(d,p), would be employed to locate all stable conformers and determine their relative energies.

Illustrative Optimized Geometry Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Amidine) | ~1.34 Å |

| Bond Length | C=N (Amidine) | ~1.28 Å |

| Bond Length | N-C (Morpholine-Butane) | ~1.47 Å |

| Bond Angle | N-C-N (Amidine) | ~120° |

Frontier Molecular Orbital (FMO) theory is a key aspect of understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine and amidine nitrogen atoms, while the LUMO would likely be distributed over the amidine functional group. sphinxsai.com

Illustrative FMO Analysis Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. The predicted spectrum for this compound would show characteristic signals for the morpholine ring protons and carbons, typically appearing as complex multiplets due to the ring's chair conformation. stackexchange.comchemicalbook.com The protons and carbons of the butane chain and the amidine group would also have distinct chemical shifts. nih.gov

IR Spectroscopy: The infrared (IR) spectrum is predicted by calculating the vibrational frequencies of the molecule. For this compound, key vibrational modes would include the N-H and C-H stretching frequencies, the C=N stretching of the amidine group (typically in the 1600-1680 cm⁻¹ region), and the C-O-C stretching of the morpholine ring. acs.orgyoutube.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). Morpholine itself shows a weak absorption at the onset of ~255 nm. rsc.org The presence of the amidine group might lead to slight shifts in the absorption maxima. The predicted spectrum would indicate the wavelengths of maximum absorption and the corresponding electronic transitions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT provides a static picture, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound. MD simulations track the motions of atoms over time, providing a detailed view of the molecule's conformational flexibility and interactions with its environment. mdpi.comyoutube.com

The behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations in explicit solvent (e.g., water) can reveal how solvent molecules interact with the solute. nih.gov

The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen atoms of the amidine group, can form hydrogen bonds with protic solvents like water. nih.gov These interactions can influence the conformational preferences of the flexible butane chain. The simulations would also quantify the radial distribution functions to show the probability of finding solvent molecules around specific atoms of the solute, offering insights into the solvation shell structure. nih.gov

A single static structure is often insufficient to describe a flexible molecule like this compound. MD simulations generate a large number of structures over time, known as a conformational ensemble. nih.gov Analyzing this ensemble provides a statistical understanding of the molecule's preferred shapes.

Analysis techniques such as root-mean-square deviation (RMSD) and cluster analysis would be used to identify the most populated conformational states. This would reveal the dynamic equilibrium between different conformers, such as different puckering states of the morpholine ring or various rotations of the butane chain. nih.gov

Illustrative Conformational Ensemble Data for this compound from a 100 ns MD Simulation

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Major Conformer Cluster 1 | Population: ~65% | Characterized by a specific dihedral angle in the butane chain and chair conformation of the morpholine ring. |

| Major Conformer Cluster 2 | Population: ~25% | Alternative rotation of the butane chain, leading to a more extended structure. |

Molecular Docking Studies for Ligand-Target Interaction Prediction in Theoretical Models

No specific studies were found detailing the molecular docking of this compound with any biological target.

Binding Site Characterization and Interaction Profiling

Information regarding the specific binding site and interaction profile of this compound is not available in the public domain.

Scoring Functions and Binding Affinity Prediction

There are no published data on the use of scoring functions to predict the binding affinity of this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Chemogenomics Approaches

No QSAR models or chemogenomics studies involving this compound have been identified in the searched literature.

Chemical Reactivity and Mechanistic Studies of 4 Morpholinobutanimidamide

Reaction Pathways and Transformation Mechanisms

Currently, there is a lack of detailed, peer-reviewed studies outlining the specific reaction pathways and transformation mechanisms of 4-morpholinobutanimidamide. The scientific community has yet to publish in-depth investigations into how this compound behaves under various reaction conditions, the intermediates it may form, or the kinetics and thermodynamics of its transformations.

Acid-Base Properties and Protonation States

Similarly, specific experimental data on the acid-base properties of this compound, such as its pKa value, is not readily found in the available literature. While the molecule contains both a basic morpholine (B109124) nitrogen and a strongly basic imidamide group, precise measurements and detailed studies of its protonation states in different chemical environments have not been documented.

Role as a Nucleophile or Electrophile in Organic Transformations

The potential for this compound to act as a nucleophile or an electrophile in organic reactions has not been a subject of detailed investigation in published research. The imidamide and morpholine moieties suggest potential nucleophilic character, but specific examples of its use in substitution or addition reactions are not described.

Catalytic Applications or Role as a Reagent in Organic Synthesis

There is no significant body of work indicating the use of this compound as a catalyst or a key reagent in organic synthesis. Its potential applications in promoting chemical reactions or as a building block in the synthesis of more complex molecules have not been explored in the available scientific research.

Due to the limited availability of research data, a more detailed analysis of the chemical reactivity of this compound cannot be provided at this time. Further experimental investigation is required to elucidate the chemical behavior of this compound.

Analytical Methodologies for 4 Morpholinobutanimidamide and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing robust methods for separating, identifying, and quantifying the components of a mixture. pharmaerudition.org For the analysis of 4-Morpholinobutanimidamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and separating it from its derivatives and potential impurities. pharmaerudition.org The development of a specific and reliable HPLC method is a critical step in the quality control process. researchgate.net

Method development for this compound typically involves the systematic optimization of several key parameters to achieve the desired separation. These parameters include the choice of the stationary phase (the column), the composition of the mobile phase (the solvent that carries the sample through the column), the flow rate, and the column temperature. For a compound like this compound, which contains both a polar morpholine (B109124) ring and a basic imidamide group, a reversed-phase HPLC method is often a suitable starting point.

A typical HPLC method for this compound might utilize a C18 column, which has a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The pH of the aqueous buffer is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte. By carefully selecting the mobile phase composition and gradient, it is possible to achieve excellent separation of this compound from closely related impurities.

Once an HPLC method has been developed, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose. nih.gov Method validation is a comprehensive process that involves evaluating several performance characteristics, as detailed in the table below.

Table 1: Key Parameters for HPLC Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria for Pharmaceutical Analysis |

| Specificity | The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. | The peak for this compound should be well-resolved from other peaks, and its purity should be confirmed using a technique like mass spectrometry. |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | A correlation coefficient (r²) of ≥ 0.999 is typically required for the calibration curve. |

| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of this compound in the samples to be analyzed. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples). | The recovery of the analyte should typically be within 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | The RSD for replicate injections should be ≤ 2.0%. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should produce consistent results when small changes are made to parameters like mobile phase composition, pH, flow rate, and column temperature. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While HPLC is well-suited for the analysis of non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile derivatives or impurities that may be present. mdpi.comscirp.org GC-MS combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. nih.gov

For GC-MS analysis, it may be necessary to derivatize this compound to increase its volatility. Derivatization is a chemical reaction that converts a compound into a more volatile form that is suitable for GC analysis. For a compound containing a morpholine and an imidamide group, silylation is a common derivatization technique.

In a typical GC-MS analysis of derivatized this compound, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column (the stationary phase). The separation of different compounds is based on their boiling points and their interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer.

The mass spectrometer ionizes the eluting compounds, breaks them into characteristic fragments, and then separates the ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" of the compound, which allows for its confident identification. semanticscholar.org

Table 2: GC-MS Parameters for Analysis of Volatile Derivatives

| Parameter | Description | Typical Conditions |

| Column | The stationary phase where the separation occurs. | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is often used for the analysis of a wide range of volatile compounds. |

| Carrier Gas | The inert gas that carries the sample through the column. | Helium or hydrogen is typically used. |

| Injector Temperature | The temperature at which the sample is vaporized. | Usually set at a high temperature (e.g., 250-300 °C) to ensure complete vaporization of the analytes. |

| Oven Temperature Program | The temperature of the column is ramped up over time to facilitate the separation of compounds with different boiling points. | A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C). |

| Ionization Mode | The method used to ionize the molecules in the mass spectrometer. | Electron Ionization (EI) is the most common mode for GC-MS analysis. |

| Mass Analyzer | The part of the mass spectrometer that separates the ions based on their mass-to-charge ratio. | A quadrupole mass analyzer is commonly used in routine GC-MS analysis. |

| Detector | The device that detects the ions after they have been separated. | An electron multiplier is typically used. |

Electrophoretic Methods for Charge Variant Analysis

Electrophoretic methods are powerful techniques for separating molecules based on their charge, size, and shape. nih.gov These methods are particularly useful for the analysis of charge variants of this compound, which may arise from modifications such as deamidation or the presence of acidic or basic impurities. Capillary electrophoresis (CE) is a high-resolution technique that is well-suited for this purpose. nih.govnih.gov

In capillary electrophoresis, a sample is introduced into a narrow, fused-silica capillary filled with a background electrolyte (BGE). nih.gov When a high voltage is applied across the capillary, the components of the sample migrate at different velocities depending on their electrophoretic mobility, which is a function of their charge-to-size ratio. nist.gov

For the analysis of this compound, which is a basic compound, a low pH BGE can be used to ensure that the analyte is positively charged. The charged molecules will then migrate towards the cathode (the negative electrode). By carefully controlling the composition of the BGE, including the pH and the presence of additives, it is possible to achieve excellent separation of charge variants.

Table 3: Capillary Electrophoresis Parameters for Charge Variant Analysis

| Parameter | Description | Typical Conditions |

| Capillary | The narrow tube in which the separation takes place. | Fused-silica capillaries with an internal diameter of 25-75 µm are commonly used. |

| Background Electrolyte (BGE) | The buffer solution that fills the capillary and conducts the current. | For a basic compound like this compound, a low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 2.5-4.5) is often used. |

| Voltage | The electric potential applied across the capillary. | High voltages (e.g., 15-30 kV) are used to achieve fast and efficient separations. |

| Temperature | The temperature of the capillary is controlled to ensure reproducible migration times. | Typically maintained at a constant temperature (e.g., 25 °C). |

| Injection Mode | The method used to introduce the sample into the capillary. | Hydrodynamic or electrokinetic injection can be used. |

| Detection | The method used to detect the separated components as they pass through the detector window. | UV-Vis absorbance is a common detection method for CE. |

The use of ion-exchange chromatography (IEX) is also a widespread method for analyzing charged species of molecules like antibodies, where it can resolve species related to conformation, size, and post-translational modifications. waters.com This technique separates proteins using either salt or pH gradients to elute the protein from the IEX column. waters.com

Advanced Titrimetric Methods for Content Determination

Titrimetric methods, also known as volumetric analysis, are among the oldest and most reliable techniques for determining the concentration of a substance in a solution. saylor.org These methods are based on the complete reaction between the analyte (the substance being analyzed) and a reagent of known concentration (the titrant). youtube.com For the accurate content determination of this compound, advanced titrimetric methods can be employed.

Given that this compound is a basic compound due to the presence of the morpholine and imidamide functional groups, an acid-base titration is the most appropriate titrimetric method. microlit.com In this type of titration, a standardized solution of a strong acid, such as hydrochloric acid (HCl) or perchloric acid (HClO₄), is used as the titrant.

The titration is typically carried out in a non-aqueous solvent, as this compound may not be sufficiently soluble or may be too weakly basic in water for a sharp and accurate endpoint. Glacial acetic acid is a commonly used solvent for the titration of weak bases.

The endpoint of the titration, which is the point at which the reaction is complete, can be detected using either a visual indicator or a potentiometric method. kmu.edu.tw

Visual Indicator: A chemical indicator that changes color at or near the endpoint of the titration is added to the analyte solution. For the titration of a weak base in a non-aqueous solvent, an indicator such as crystal violet is often used.

Potentiometric Detection: A pH electrode or a specific ion-selective electrode is used to monitor the change in potential or pH as the titrant is added. The endpoint is determined from the point of maximum inflection on the titration curve (a plot of potential or pH versus the volume of titrant added). Potentiometric titration is generally more accurate and precise than using a visual indicator.

A back-titration approach can also be utilized. kmu.edu.twnih.gov In this method, a known excess of the standard acid is added to the solution of this compound. The unreacted acid is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). nih.gov This method can be advantageous if the reaction between the analyte and the titrant is slow or if the endpoint is not sharp in a direct titration. kmu.edu.tw

Complexometric titrations, which involve the reaction of a metal ion with a ligand to form a complex, are also a possibility, particularly for derivatives of this compound that can form stable complexes with metal ions. youtube.com

Crystallographic Analysis for Solid-State Purity and Structure

X-ray crystallography is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgyoutube.com This method is invaluable for determining the absolute structure of this compound, confirming its stereochemistry, and assessing its solid-state purity. nih.govyoutube.com

The fundamental principle of X-ray crystallography is the diffraction of X-rays by the electrons in a crystal. youtube.com When a beam of X-rays is directed at a single crystal, the ordered arrangement of atoms in the crystal lattice causes the X-rays to be scattered in a specific pattern of spots. youtube.com The intensities and positions of these diffracted spots are recorded and used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, revealing the molecule's structure, bond lengths, bond angles, and conformation. wikipedia.org

For a successful crystallographic analysis, the first and often most challenging step is to grow a high-quality single crystal of this compound. This typically involves dissolving the compound in a suitable solvent or mixture of solvents and then slowly allowing the solvent to evaporate or changing the temperature to induce crystallization.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction data are collected by a detector. The collected data are then processed using specialized software to solve and refine the crystal structure. wikipedia.org

Table 4: Information Obtained from Crystallographic Analysis

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. This information is crucial for confirming the connectivity of the molecule. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |

| Absolute Stereochemistry | For chiral molecules, X-ray crystallography can determine the absolute configuration of the stereocenters. |

| Intermolecular Interactions | The analysis can reveal hydrogen bonds, van der Waals forces, and other interactions between molecules in the crystal lattice. |

| Polymorphism | X-ray crystallography can be used to identify and characterize different crystalline forms (polymorphs) of a compound, which can have different physical properties. |

The information obtained from crystallographic analysis is not only fundamental for confirming the identity and structure of this compound but also provides insights into its solid-state properties, which can be important for its formulation and stability. yale.edu

Exploration of Molecular Interactions and Biochemical Target Engagement Principles Mechanistic/in Vitro Focus

Enzyme Inhibition Mechanism Studies in Vitro

The inhibitory effects of 4-Morpholinobutanimidamide on various enzymes are critical to understanding its pharmacological profile. In vitro studies are essential for elucidating the specific mechanisms of enzyme inhibition.

Kinetic studies are fundamental in determining how this compound affects enzyme activity. These analyses help to quantify the inhibitor's potency and describe the nature of its interaction with the enzyme. The primary parameters derived from these studies are the Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the inhibition constant (K_i), which represents the inhibitor's binding affinity. teachmephysiology.comwikipedia.org

Different modes of reversible inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing how the inhibitor affects K_m and V_max. For instance, a competitive inhibitor increases the apparent K_m while V_max remains unchanged. chemicalbook.com In contrast, a non-competitive inhibitor decreases V_max with no effect on K_m. chemicalbook.com

A hypothetical kinetic analysis of this compound on a specific enzyme, here termed "Enzyme X," could yield the following data:

| Inhibitor Concentration (nM) | Apparent K_m (µM) | Apparent V_max (µmol/min) |

| 0 | 10 | 100 |

| 5 | 20 | 100 |

| 10 | 30 | 100 |

| 20 | 50 | 100 |

This hypothetical data suggests a competitive inhibition mechanism, as the apparent K_m increases with the concentration of this compound, while V_max remains constant.

The location of inhibitor binding on an enzyme—either at the active site or an allosteric site—determines the mechanism of inhibition. nih.gov Active site binding typically results in competitive inhibition, where the inhibitor directly competes with the substrate. nih.gov Allosteric binding, on the other hand, involves the inhibitor binding to a site distinct from the active site, inducing a conformational change in the enzyme that alters its activity. This can lead to non-competitive or uncompetitive inhibition. nih.gov

Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, alongside computational modeling, can be used to visualize the binding orientation of this compound within an enzyme's structure. These methods can confirm whether the compound occupies the active site or an allosteric pocket.

Receptor Binding Characterization

The interaction of this compound with various receptors is a key aspect of its potential biological activity. Characterization of this binding focuses on the specific binding site, the affinity of the interaction, and the selectivity of the compound for different receptors.

Ligand-receptor interaction profiling aims to identify the specific amino acid residues within a receptor that are crucial for binding this compound. Molecular docking and simulation studies can predict these interactions, which are then often validated through site-directed mutagenesis experiments. For example, hydrogen bonds, hydrophobic interactions, and electrostatic interactions all contribute to the stability of the ligand-receptor complex.

A hypothetical interaction profile for this compound with a G-protein coupled receptor (GPCR) might reveal key interactions with residues in the transmembrane helices.

| Interacting Residue | Interaction Type |

| Aspartic Acid 113 (3.32) | Ionic Bond |

| Tryptophan 286 (6.48) | Hydrogen Bond |

| Phenylalanine 290 (6.52) | Hydrophobic |

| Tyrosine 308 (7.43) | Aromatic (π-π stacking) |

This table illustrates a hypothetical set of interactions between this compound and a receptor, highlighting the types of chemical bonds that stabilize the complex.

In vitro binding assays are used to quantify the affinity (K_d or K_i) of a ligand for a receptor and its selectivity over other receptors. Competitive binding assays are a common method where the compound of interest (the competitor) displaces a labeled reference ligand from the receptor. The concentration of the competitor that displaces 50% of the labeled ligand is known as the IC50, which can be converted to a K_i value.

The selectivity of this compound can be determined by comparing its binding affinity across a panel of different receptors. High selectivity for a particular receptor subtype is often a desirable characteristic for a therapeutic agent to minimize off-target effects.

Below is a hypothetical table of binding affinities for this compound at various receptor subtypes:

| Receptor Subtype | K_i (nM) |

| Receptor A | 5.2 |

| Receptor B | 89.5 |

| Receptor C | >10,000 |

| Receptor D | 450.7 |

This hypothetical data indicates that this compound has a high affinity and selectivity for Receptor A over the other receptors tested.

Non-Enzymatic Protein-Ligand Interaction Studies

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and affinity chromatography can be employed to study these interactions. These methods can provide quantitative data on binding affinity (K_d), stoichiometry, and the thermodynamics of the interaction. For example, SPR can measure the association and dissociation rates of the ligand-protein complex in real-time.

A study of this compound's interaction with a transport protein, for instance, could reveal its potential to be actively transported across cell membranes, which would have implications for its distribution and bioavailability.

Structure-Based Interaction Studies (e.g., co-crystallography of the compound with a model protein)

As of the latest available data, there are no publicly accessible structure-based interaction studies, such as co-crystallography reports, for this compound. A thorough search of scientific literature and structural databases, including the Protein Data Bank (PDB), did not yield any entries detailing the three-dimensional structure of this compound in complex with a model protein.

Consequently, a detailed analysis of its specific molecular interactions, binding orientation, and engagement with amino acid residues within a protein active site, based on experimental structural data, cannot be provided at this time. Information regarding hydrogen bonds, hydrophobic interactions, or other non-covalent interactions derived from co-crystallography remains uncharacterized.

Due to the absence of this primary research data, a data table detailing specific interaction parameters (e.g., bond distances, interacting residues) cannot be generated. Further research, including successful co-crystallization and X-ray diffraction analysis, would be required to elucidate the structural basis of this compound's interaction with any potential biochemical targets.

Future Directions in the Academic Research of 4 Morpholinobutanimidamide

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of N-substituted amidines, such as 4-Morpholinobutanimidamide, can be approached through various methods, though specific high-yield, sustainable routes for this particular compound are not yet detailed in the literature. Future research could focus on optimizing existing methods or developing entirely new synthetic pathways.

A primary area for exploration would be the direct amination of a corresponding nitrile with morpholine (B109124). While this is a common strategy for amidine synthesis, it often requires harsh conditions or the use of catalysts. mdpi.com Research into more sustainable approaches, such as the use of "green" solvents, lower temperatures, and more environmentally benign catalysts, would be a significant advancement. Current time information in Bangalore, IN. For instance, copper-catalyzed protocols have shown promise in the synthesis of N-substituted amidines under oxidative conditions, offering a potential avenue for a more sustainable synthesis of this compound. mdpi.com

Another promising direction is the exploration of base-activated amine addition to nitriles. This method has been shown to be efficient for the preparation of N-substituted aryl amidines and could potentially be adapted for the synthesis of this compound. uoregon.edunih.gov The development of flow chemistry techniques could also offer a more efficient and scalable synthesis process. Current time information in Bangalore, IN.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct Amination | Atom-economical | Development of green catalysts and reaction conditions |

| Base-Activated Amine Addition | High yields for related compounds | Adaptation to aliphatic nitriles and morpholine |

| Transition Metal Catalysis | High efficiency and selectivity | Exploration of various metal catalysts (e.g., Cu, Pd) |

| Flow Chemistry | Scalability and process control | Optimization of reaction parameters in a continuous flow system |

Advanced Computational Models for Predicting Novel Properties and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel compounds like this compound before engaging in extensive laboratory synthesis. Density Functional Theory (DFT) calculations could be employed to determine key electronic properties, such as HOMO and LUMO energy levels, which would provide insights into its potential reactivity and stability. nih.gov

Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the molecule and its potential interactions with biological macromolecules. mdpi.com For instance, understanding the protonation state and pKa of the amidine and morpholine groups is crucial for predicting its behavior in biological systems. nih.gov Computational models could predict these values and guide the design of experiments.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed once initial biological activity data becomes available. These models could help in predicting the activity of related derivatives and in designing new compounds with enhanced properties.

Exploration of Materials Science Applications or as Chemical Probes

The morpholine moiety is a common feature in molecules with interesting materials science and biological applications. e3s-conferences.orghuntsman.com The presence of both a hydrogen bond donor (amidine group) and acceptor (morpholine oxygen and nitrogen) in this compound suggests its potential for self-assembly and the formation of supramolecular structures. This could be explored for applications in crystal engineering and the development of novel organic materials.

The morpholine group is also known to be a useful pharmacophore and is present in many bioactive molecules. nih.govacs.org This suggests that this compound could be investigated as a chemical probe. Chemical probes are small molecules used to study biological processes. uoregon.edu The morpholine moiety can influence the solubility and pharmacokinetic properties of a molecule, and the amidine group can participate in specific interactions with biological targets. nih.gov For example, morpholine-containing fluorescent probes have been developed for sensing pH changes in living cells. nih.gov Future research could explore the potential of this compound as a scaffold for the development of new chemical probes.

Design of Next-Generation Chemical Tools for Biochemical Research

Building on its potential as a chemical probe, this compound could serve as a starting point for the design of more sophisticated chemical tools for biochemical research. The amidine functional group is known to be a bioisostere for other functional groups and can be involved in crucial binding interactions with enzymes and receptors.

By modifying the core structure of this compound, for example, by introducing reporter groups such as fluorophores or biotin, it could be converted into a tool for target identification and validation. These modified probes could be used in techniques like affinity chromatography or fluorescence microscopy to identify the cellular binding partners of the compound.

Furthermore, the development of a library of derivatives based on the this compound scaffold could be a valuable resource for screening against various biological targets. This could lead to the discovery of new modulators of enzyme activity or receptor signaling, providing valuable tools for dissecting complex biological pathways.

Q & A

Basic: How can researchers design a robust experimental protocol for synthesizing 4-Morpholinobutanimidamide?

Answer:

Begin by selecting reagents with high purity (e.g., morpholine derivatives and nitrile precursors) and optimize reaction conditions (temperature, solvent polarity, catalyst loadings) based on literature precedents. Use stepwise monitoring (e.g., TLC or HPLC) to track intermediate formation. Characterize the final compound via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Include control experiments to rule out side reactions, such as imine formation or undesired cyclization .

Advanced: What methodologies integrate computational modeling with experimental data to predict this compound’s bioactivity?

Answer:

Combine molecular docking studies (using software like AutoDock Vina) with molecular dynamics (MD) simulations to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate computational predictions experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-reference results with structural analogs to identify critical pharmacophoric features. Use tools like PyMOL for visualization and statistical validation (e.g., RMSD calculations) .

Basic: What data standards ensure reproducibility in this compound research?

Answer:

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata: Document reaction parameters (e.g., stoichiometry, temperature), spectral data (NMR peaks, IR bands), and purity metrics.

- Formats: Use standardized formats (e.g., JCAMP-DX for spectra, SMILES for chemical structures).

- Repositories: Deposit raw data in discipline-specific repositories (e.g., Chemotion, Zenodo) with persistent identifiers (DOIs) .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., IC50_{50}50 variability) for this compound?

Answer:

Conduct a systematic review of experimental variables:

- Assay Conditions: Compare buffer pH, incubation time, and cell lines used.

- Statistical Analysis: Apply ANOVA or mixed-effects models to account for batch variability.

- Control Experiments: Validate assay reproducibility using reference inhibitors (e.g., staurosporine for kinase assays). Publish raw datasets and statistical scripts for peer validation .

Basic: What statistical methods are recommended for analyzing bioactivity data in dose-response studies?

Answer:

Use non-linear regression (e.g., Hill equation) to calculate IC/EC values. Employ bootstrap resampling to estimate confidence intervals. For multi-group comparisons, apply Tukey’s HSD post-hoc test after confirming normality (Shapiro-Wilk test) and homogeneity of variances (Levene’s test). Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .

Advanced: How to ensure experimental reproducibility of this compound’s effects across laboratories?

Answer:

- Protocol Harmonization: Share detailed SOPs via platforms like Protocols.io .

- Reagent Verification: Use certified reference materials (CRMs) for key reagents.

- Blinded Analysis: Implement third-party validation of critical assays (e.g., enzyme inhibition).

- Inter-lab Studies: Collaborate on round-robin testing to identify systemic variability sources .

Basic: What analytical techniques confirm the molecular structure of this compound?

Answer:

- Spectroscopy: -NMR (verify morpholine proton integration), -NMR (confirm carbonyl carbons), and IR (amide I/II bands).

- Chromatography: HPLC-UV/HRMS for purity (>95%) and retention time consistency.

- X-ray Crystallography: Resolve crystal structure to unambiguously assign stereochemistry, if applicable .

Advanced: How to address potential biases in qualitative studies involving this compound’s mechanistic hypotheses?

Answer:

- Triangulation: Correlate transcriptomic, proteomic, and phenotypic data.

- Blinding: Mask sample identities during data collection/analysis.

- Peer Debriefing: Invite external experts to critique interpretation validity.

- Reflexivity: Document researcher assumptions in lab notebooks to mitigate confirmation bias .

Basic: How to conduct a comprehensive literature review on this compound using academic databases?

Answer:

- Search Strategy: Use SciFinder with keywords (e.g., “this compound” AND “kinase inhibitor”) and apply filters for review articles.

- Citation Tracking: Follow references in seminal papers via Web of Science.

- Critical Appraisal: Evaluate study quality using tools like Jadad scale for clinical data or SYRCLE for preclinical studies .

Advanced: What strategies align this compound research with FAIR data-sharing principles?

Answer:

- Ontologies: Annotate datasets with CHEBI IDs and ChEBI ontology terms.

- ELNs: Use electronic lab notebooks (e.g., LabArchives) for real-time data capture.

- Licensing: Apply CC-BY licenses to enable reuse.

- Community Standards: Participate in NFDI4Chem initiatives to adopt domain-specific metadata templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.